![molecular formula C6H10O3 B2783347 trans-2-Ethoxycyclopropanecarboxylic acid CAS No. 60212-41-1](/img/structure/B2783347.png)
trans-2-Ethoxycyclopropanecarboxylic acid
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Overview
Description
Molecular Structure Analysis
The IUPAC name for trans-2-Ethoxycyclopropanecarboxylic acid is (1S,2S)-2-ethoxycyclopropane-1-carboxylic acid . The InChI code for this compound is 1S/C6H10O3/c1-2-9-5-3-4(5)6(7)8/h4-5H,2-3H2,1H3,(H,7,8)/t4-,5-/m0/s1 .Physical And Chemical Properties Analysis
Trans-2-Ethoxycyclopropanecarboxylic acid is a yellow to brown liquid . The compound should be stored at a temperature between 28 C .Scientific Research Applications
Organic Synthesis
Carboxylic acids, such as trans-2-Ethoxycyclopropanecarboxylic acid, play a crucial role in organic synthesis . They are involved in many important reactions, such as substitution, elimination, oxidation, coupling, etc . Their highly polar chemical structure makes them active in these reactions .
Nanotechnology
In the field of nanotechnology, carboxylic acids are used as surface modifiers to promote the dispersion and incorporation of metallic nanoparticles or carbon nanostructures . For example, organic carboxylic acids like tartaric acid, maleic acid, and malic acid have been used to assist the surface modification of multiple wall carbon nanotubes (MWCNTs) by ultrasonic radiation .
Polymers
Carboxylic acids have various applications in the area of polymers. They can be used as monomers, additives, catalysts, etc . They can be used in the synthesis of both synthetic and natural polymers .
Safety and Hazards
Mechanism of Action
Target of Action
Trans-2-Ethoxycyclopropanecarboxylic acid is a synthetic compound that has been found to interact with O-acetylserine sulfhydrylase (OASS-A) . OASS-A is a pyridoxal-5′-phosphate-dependent enzyme responsible for cysteine biosynthesis in many pathological microorganisms . Inhibition of OASS-A could represent a novel strategy to overcome bacterial resistance to antibiotics .
Mode of Action
It is known that the compound binds to oass-a from haemophilus influenzae (hioass-a) efficiently . This binding could potentially disrupt the normal function of the enzyme, thereby inhibiting cysteine biosynthesis .
Biochemical Pathways
The primary biochemical pathway affected by trans-2-Ethoxycyclopropanecarboxylic acid is the cysteine biosynthesis pathway . By inhibiting OASS-A, the compound disrupts this pathway, potentially leading to a decrease in cysteine production . This could have downstream effects on other biochemical processes that rely on cysteine, such as protein synthesis and the production of certain antioxidants.
Result of Action
The primary result of the action of trans-2-Ethoxycyclopropanecarboxylic acid is the inhibition of cysteine biosynthesis . This could potentially lead to a decrease in the growth and proliferation of certain pathological microorganisms, making it a potential candidate for the development of new antimicrobial drugs .
properties
IUPAC Name |
(1R,2R)-2-ethoxycyclopropane-1-carboxylic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10O3/c1-2-9-5-3-4(5)6(7)8/h4-5H,2-3H2,1H3,(H,7,8)/t4-,5-/m1/s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NXCVRYFUTLMBAE-RFZPGFLSSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1CC1C(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCO[C@@H]1C[C@H]1C(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
130.14 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
trans-2-Ethoxycyclopropanecarboxylic acid | |
CAS RN |
60212-41-1 |
Source
|
Record name | rac-(1R,2R)-2-ethoxycyclopropane-1-carboxylic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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